
2-Methoxyethyl diphenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethyl diphenyl phosphate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphate group bonded to two phenyl groups and a 2-methoxyethyl group. Its molecular structure imparts distinct reactivity and functionality, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxyethyl diphenyl phosphate typically involves the reaction of diphenyl phosphorochloridate with 2-methoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
(C6H5O)2P(O)Cl+CH3OCH2CH2OH→(C6H5O)2P(O)OCH2CH2OCH3+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxyethyl diphenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of diphenyl phosphate and 2-methoxyethanol.
Oxidation: Oxidative conditions can lead to the formation of phosphate esters with different oxidation states.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can react with the compound.
Major Products Formed:
Hydrolysis: Diphenyl phosphate and 2-methoxyethanol.
Oxidation: Various phosphate esters.
Substitution: Corresponding substituted phosphates.
Aplicaciones Científicas De Investigación
2-Methoxyethyl diphenyl phosphate has found applications in several scientific domains:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool in biochemical assays.
Industry: It is utilized in the formulation of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-methoxyethyl diphenyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the compound can interact with cellular membranes, affecting their integrity and function.
Comparación Con Compuestos Similares
Triphenyl phosphate: Another organophosphorus compound with similar applications but different reactivity due to the absence of the methoxyethyl group.
2-Ethylhexyl diphenyl phosphate: Similar in structure but with an ethylhexyl group instead of a methoxyethyl group, leading to different physical and chemical properties.
Uniqueness: 2-Methoxyethyl diphenyl phosphate is unique due to the presence of the methoxyethyl group, which imparts distinct solubility and reactivity characteristics. This makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
65444-10-2 |
|---|---|
Fórmula molecular |
C15H17O5P |
Peso molecular |
308.27 g/mol |
Nombre IUPAC |
2-methoxyethyl diphenyl phosphate |
InChI |
InChI=1S/C15H17O5P/c1-17-12-13-18-21(16,19-14-8-4-2-5-9-14)20-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
Clave InChI |
ZGPIVNOGYHJEMI-UHFFFAOYSA-N |
SMILES canónico |
COCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Aminoethyl)amino]-3-(4-chlorophenoxy)propan-2-OL](/img/structure/B14474691.png)

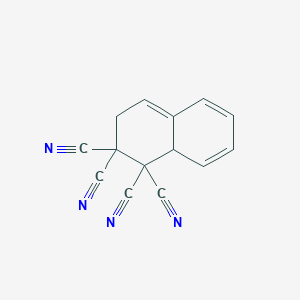
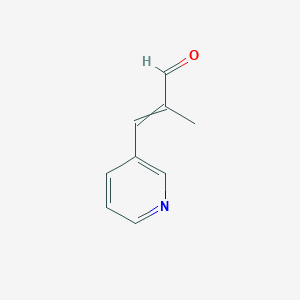
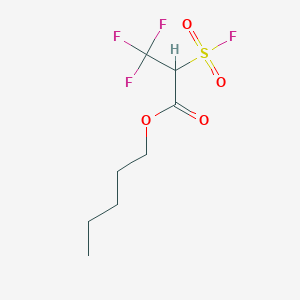
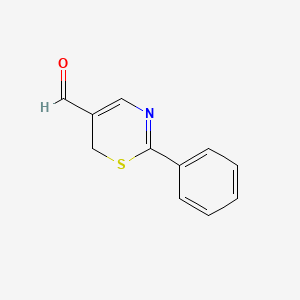

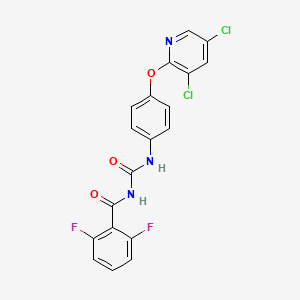
![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)





